molecular formula C11H20N2O2 B2909806 Tert-butyl 4,8-diazabicyclo[5.1.0]octane-4-carboxylate CAS No. 2580210-06-4

Tert-butyl 4,8-diazabicyclo[5.1.0]octane-4-carboxylate

Cat. No. B2909806
CAS RN: 2580210-06-4
M. Wt: 212.293
InChI Key: DEYKPQYNJHKLJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4,8-diazabicyclo[5.1.0]octane-4-carboxylate, commonly known as TBD, is a bicyclic guanidine compound. It is widely used in organic synthesis as a catalyst and a base. TBD has a unique structure that allows it to act as an efficient catalyst in various reactions.

Mechanism Of Action

TBD acts as a base in many reactions and can deprotonate various acidic compounds. It can also act as a catalyst in many reactions by forming a complex with the reactants. The complex formation enhances the reactivity of the reactants and leads to the formation of the desired product. The unique structure of TBD allows it to form a stable complex with various compounds, making it an efficient catalyst in many reactions.
Biochemical and Physiological Effects
TBD has no known biochemical or physiological effects. It is not used as a drug or a medicine and is only used in organic synthesis as a catalyst or a base. Therefore, there is no information available on the toxicity or the side effects of TBD.

Advantages And Limitations For Lab Experiments

TBD has several advantages as a catalyst and a base. It is a highly efficient catalyst and can be used in small amounts to achieve high yields. It is also a mild base and can be used in reactions that require mild conditions. However, TBD has some limitations as well. It is not soluble in water and can only be used in organic solvents. It is also expensive compared to other catalysts and bases.

Future Directions

There are several future directions for the use of TBD in organic synthesis. One direction is the development of new reactions that can be catalyzed by TBD. Another direction is the modification of the structure of TBD to improve its reactivity and selectivity. TBD can also be used in the synthesis of new drugs and medicines. Overall, TBD has a bright future in the field of organic synthesis and can be used to develop new and efficient reactions.
Conclusion
Tert-butyl 4,8-diazabicyclo[5.1.0]octane-4-carboxylate is a bicyclic guanidine compound that is widely used in organic synthesis as a catalyst and a base. It has a unique structure that allows it to act as an efficient catalyst in various reactions. TBD has no known biochemical or physiological effects and is not used as a drug or a medicine. TBD has several advantages as a catalyst and a base, but it also has some limitations. There are several future directions for the use of TBD in organic synthesis, and it has a bright future in the field of organic synthesis.

Synthesis Methods

TBD can be synthesized by reacting tert-butylamine with 2,5-dihydro-1H-pyrrol-1-ylidene)malononitrile. The reaction takes place in the presence of a suitable solvent such as acetonitrile or dichloromethane. The yield of TBD can be improved by using a catalytic amount of a Lewis acid such as scandium triflate. The synthesis of TBD is a straightforward process and can be carried out on a large scale.

Scientific Research Applications

TBD is widely used in organic synthesis as a catalyst and a base. It has been used as a catalyst in various reactions such as Michael addition, aldol reaction, and Mannich reaction. TBD has also been used as a base in the synthesis of various natural products such as alkaloids, terpenoids, and steroids. Due to its unique structure and reactivity, TBD has become a popular catalyst in organic synthesis.

properties

IUPAC Name

tert-butyl 4,8-diazabicyclo[5.1.0]octane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-4-8-9(12-8)5-7-13/h8-9,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYKPQYNJHKLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(N2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4,8-diazabicyclo[5.1.0]octane-4-carboxylate

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